N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide: is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to a pyrazole ring
Mechanism of Action
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide is the family of poly (ADP-ribose) polymerases (PARPs) . PARPs are a group of proteins that play key roles in a variety of cellular processes, including DNA replication and repair .
Mode of Action
This compound acts as a PARP inhibitor . It suppresses DNA repair through a mechanism known as “PARP trapping”, which is a process where PARP enzymes are trapped on DNA, preventing the normal repair process . This mechanism is particularly effective in cancer cells with homologous recombination repair (HRR) defects, including BRCA mutations .
Biochemical Pathways
The inhibition of PARP by this compound affects the DNA repair pathways . When PARP is inhibited, DNA damage accumulates in the cell, leading to cell death. This is particularly effective in cancer cells, which often have defects in other DNA repair mechanisms .
Result of Action
The result of this compound’s action is the accumulation of DNA damage in cells, leading to cell death . This is particularly effective in cancer cells, which often have defects in other DNA repair mechanisms .
Preparation Methods
The synthesis of N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with pyrazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.
Comparison with Similar Compounds
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
4,4-Difluorocyclohexanemethanol: This compound shares the difluorocyclohexyl group but differs in its functional group, leading to different reactivity and applications.
N-(4,4-difluorocyclohexyl)nicotinamide: Similar in structure but with a nicotinamide group, this compound has distinct biological activities and applications.
N-(4,4-difluorocyclohexyl)-N,2-dimethyltetrahydro-2H-pyran-4-carboxamide:
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-10(12)3-1-8(2-4-10)15-9(16)7-5-13-14-6-7/h5-6,8H,1-4H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATZNRHAIGTCAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CNN=C2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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